molecular formula C24H17N3O B3004680 (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 884259-09-0

(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3004680
CAS No.: 884259-09-0
M. Wt: 363.42
InChI Key: ZCXMNUAYJKGYSP-QNGOZBTKSA-N
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Description

This compound belongs to the pyrazolone family, characterized by a 4,5-dihydro-1H-pyrazol-5-one core substituted with a 1H-indol-3-ylmethylidene group and two phenyl rings. Its Z-configuration at the C4 position is stabilized by conjugation and intramolecular interactions, as observed in analogous structures . Pyrazolone derivatives are widely studied for their biological activities, including antiviral and anti-inflammatory properties . The indole moiety in this compound may enhance binding to biological targets due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKZTVWYAXQKX-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)/C=C/4\C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazolone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced pyrazolone derivatives.

    Substitution: Substituted indole or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazolone core can modulate enzyme activity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

A systematic comparison with structurally related pyrazolone derivatives highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed analysis:

Structural Analogs and Substituent Effects

(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

  • Substituents : 3,4-Dimethoxyphenyl group instead of indole.
  • Impact : The methoxy groups increase electron density and hydrogen-bond acceptor capacity (4 acceptors vs. 2 in the indole derivative) but reduce lipophilicity (XlogP = 5 vs. higher for indole derivatives) .
  • Molecular Weight : 384.427 g/mol, significantly higher than the indole derivative (estimated ~370 g/mol).

(4Z)-4-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

  • Substituents : Additional pyrazole ring with a 4-methylphenyl group.
  • Impact : Increased steric bulk may hinder biological target binding compared to the indole derivative. The methyl group enhances hydrophobicity (XlogP ~6) .

4-{[(4Z)-5-Oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzoic acid Substituents: Benzoic acid group replaces indole.

Physicochemical Properties
Compound Molecular Weight (g/mol) Hydrogen Bond Acceptors XlogP Rotatable Bonds
Target Indole Derivative (estimated) ~370 3 ~5.5 5
3,4-Dimethoxyphenyl Analog 384.427 4 5 5
4-Methylphenyl Pyrazole Analog ~450 3 ~6 6
Benzoic Acid Derivative ~380 5 ~4 6

Key Observations :

  • Methoxy-substituted analogs exhibit higher polarity but lower metabolic stability due to demethylation pathways .

Biological Activity

The compound (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one , identified by its CAS number 884259-09-0, is a derivative of the pyrazolone class known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2OC_{23}H_{18}N_2O with a molecular weight of 358.41 g/mol. The structure features an indole moiety linked to a pyrazolone framework, which is significant for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular:

  • MTT Assay Results : Compounds tested against breast cancer cell lines (MCF-7) demonstrated significant cytotoxicity, with IC50 values indicating effective lethality at concentrations around 150 µg/mL .
CompoundCell LineIC50 (µg/mL)Reference
Derivative AMCF-7150
Derivative BOther Cancer Types75

2. Anti-inflammatory Activity

The pyrazolone scaffold has been recognized for its anti-inflammatory properties. Several derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines:

  • Studies report that specific derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

3. Antimicrobial Activity

Research indicates that this compound and its analogs possess antimicrobial properties against various bacterial strains:

  • Compounds were tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing significant antibacterial activity .

Synthesis Methods

The synthesis of this compound often involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions. Recent advancements utilize biocatalysts such as magnetic aminated starch to enhance yields and reduce reaction times .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolone derivatives:

  • Anticancer Evaluation : A study synthesized multiple derivatives and assessed their effects on MCF-7 cells using MTT assays, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
  • Anti-inflammatory Testing : Another study focused on the anti-inflammatory potential of synthesized compounds, revealing that certain derivatives could effectively reduce inflammatory markers in vitro .

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